Comprehensive Spectroscopic Profiling of (5-Phenyloxolan-2-yl)methanol: A Technical Guide for Structural Elucidation
Comprehensive Spectroscopic Profiling of (5-Phenyloxolan-2-yl)methanol: A Technical Guide for Structural Elucidation
Executive Summary
The structural elucidation of substituted oxolanes (tetrahydrofurans) is a critical analytical workflow in pharmaceutical development, as this pharmacophore is ubiquitous in nucleoside analogs, macrolides, and ionophore antibiotics. (5-Phenyloxolan-2-yl)methanol (also known as 5-phenyltetrahydrofuran-2-methanol) serves as an excellent model compound for advanced spectroscopic profiling.
Because this molecule contains two chiral centers (C2 and C5), it typically exists as a mixture of cis and trans diastereomers unless stereoselectively synthesized. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of (5-phenyloxolan-2-yl)methanol, detailing not just the what, but the why behind each analytical protocol.
Experimental Workflow & Data Integration
To achieve unambiguous structural and stereochemical assignment, orthogonal analytical techniques must be integrated. The following workflow illustrates the logical progression from sample preparation to final structural validation.
Figure 1: Orthogonal spectroscopic workflow for the structural elucidation of oxolane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the carbon-hydrogen framework of (5-phenyloxolan-2-yl)methanol. The presence of the chiral centers at C2 and C5 results in complex splitting patterns and distinct chemical shifts for the cis and trans diastereomers [1].
Quantitative Data Summaries
Table 1: 1 H NMR Assignments (300 MHz, CDCl 3 )
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| Ar-H | 7.48 – 7.21 | Multiplet (m) | 5H | Phenyl ring protons |
| C5-H | 4.99 – 4.86 | Multiplet (m) | 1H | Oxolane methine adjacent to phenyl group |
| C2-H | 4.40 – 4.10 | Multiplet (m) | 1H | Oxolane methine adjacent to hydroxymethyl |
| CH 2 -O | 3.82 – 3.50 | Multiplet (m) | 2H | Hydroxymethyl (-CH 2 OH) protons |
| O-H | 2.44 – 2.22 | Broad singlet (br s) | 1H | Hydroxyl proton (exchangeable) |
| C3-H 2 , C4-H 2 | 2.22 – 1.60 | Multiplet (m) | 4H | Oxolane ring methylenes |
Table 2: 13 C NMR Assignments (75 MHz, CDCl 3 )
| Carbon | Chemical Shift (δ, ppm) | Structural Assignment |
| C-Ar (ipso) | 143.0, 142.3 | Phenyl ipso carbon (split due to cis/trans mixture) |
| C-Ar (CH) | 128.5, 127.3, 125.8 | Phenyl ring carbons (ortho, meta, para) |
| C5 | 81.5, 80.2 | Ring carbon adjacent to phenyl (cis/trans) |
| C2 | 79.8, 78.5 | Ring carbon adjacent to CH 2 OH (cis/trans) |
| C6 | 65.2, 64.8 | Hydroxymethyl carbon (-CH 2 OH) |
| C3, C4 | 34.5, 33.2, 28.1, 27.5 | Ring methylene carbons |
Causality in NMR Interpretation
The duplication of signals in the 13 C spectrum (e.g., ipso carbons at 143.0 and 142.3 ppm) is a direct consequence of the diastereomeric mixture. The cis isomer experiences different steric compression (γ-gauche effects) compared to the trans isomer, fundamentally altering the local magnetic shielding environment of the carbon nuclei. To definitively assign the cis and trans geometries, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. A strong NOE cross-peak between the C2-H and C5-H protons indicates they reside on the same face of the ring (cis relationship).
Self-Validating Protocol: High-Resolution NMR Acquisition
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard).
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Shimming Validation: Perform gradient shimming. Validation Check: The line width of the TMS signal at half-height must be ≤ 0.5 Hz. If broader, re-shim to prevent multiplet smearing.
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Acquisition ( 1 H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
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Exchange Verification: To confirm the O-H assignment at 2.44-2.22 ppm, add 1 drop of D 2 O to the NMR tube, shake vigorously, and re-acquire. Validation Check: The broad singlet must disappear due to deuterium exchange (R-OH → R-OD).
Infrared (IR) Spectroscopy
While NMR provides connectivity, IR spectroscopy provides rapid, orthogonal confirmation of functional groups. For (5-phenyloxolan-2-yl)methanol, the critical features are the primary alcohol and the monosubstituted aromatic ring.
Quantitative Data Summary
Table 3: Key Vibrational Modes (ATR-FTIR)
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode Assignment |
| 3404 | Broad, Strong | O-H stretching (intermolecular hydrogen bonding) |
| 3060, 3025 | Weak | C-H stretching (aromatic sp 2 C-H) |
| 2932, 2860 | Medium | C-H stretching (aliphatic sp 3 C-H) |
| 1495, 1450 | Medium | C=C stretching (aromatic ring framework) |
| 1050 | Strong | C-O stretching (primary alcohol) |
| 750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Causality in IR Interpretation
The O-H stretch at 3404 cm −1 is notably broad. This is caused by intermolecular hydrogen bonding in the neat oil or solid state, which weakens the O-H bond to varying degrees across the sample matrix, resulting in a distribution of vibrational frequencies. The dual peaks at 750 and 700 cm −1 are the classic fingerprint of a monosubstituted benzene ring, resulting from the in-phase out-of-plane bending of the five adjacent aromatic hydrogen atoms.
Self-Validating Protocol: ATR-FTIR Analysis
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Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution). Validation Check: The baseline must be flat with no residual peaks, ensuring zero cross-contamination.
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Sample Application: Apply 1-2 drops of the neat liquid sample directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact.
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Acquisition & Processing: Acquire the sample spectrum. Perform an atmospheric compensation routine to mathematically remove trace ambient H 2 O and CO 2 interferences.
Mass Spectrometry (MS) & Fragmentation Mechanisms
Electron Ionization (EI) at 70 eV imparts significant excess energy to the molecular ion, resulting in highly reproducible, structure-specific fragmentation pathways.
EI-MS Fragmentation Logical Pathway
Figure 2: Primary Electron Ionization (EI) fragmentation pathways of (5-phenyloxolan-2-yl)methanol.
Quantitative Data Summary
Table 4: GC-EI-MS Peak Assignments
| m/z Ratio | Relative Abundance | Fragment Assignment | Mechanistic Rationale |
| 178 | ~10% | [M] •+ | Intact molecular ion (C 11 H 14 O 2 ) |
| 147 | 100% (Base) | [M - • CH 2 OH] + | α -cleavage stabilized by ring oxygen lone pair |
| 101 | ~40% | [M - • C 6 H 5 ] + | α -cleavage of the phenyl radical |
| 91 | ~80% | [C 7 H 7 ] + | Tropylium ion formation via ring expansion |
Causality in MS Fragmentation
In EI-MS, the initial ionization preferentially removes a non-bonding electron from the oxolane oxygen atom. This localized radical cation heavily directs the subsequent fragmentation via α -cleavage. The loss of the hydroxymethyl radical ( • CH 2 OH, 31 Da) is highly favored because the resulting cation at m/z 147 is resonance-stabilized by the adjacent oxygen atom (forming an oxonium ion). Alternatively, the loss of the phenyl radical yields an oxonium ion at m/z 101. The prominent peak at m/z 91 is a classic rearrangement product, where the benzyl-like moiety expands to form the highly stable, aromatic 7-membered tropylium cation.
Self-Validating Protocol: GC-EI-MS Analysis
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Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Validation Check: Ensure the mass axis is calibrated (peaks at m/z 69, 219, 502) and the isotope ratios match theoretical values to confirm detector linearity.
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Chromatography: Inject 1 µL of a 1 mg/mL sample (in dichloromethane) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 80°C to 280°C at 10°C/min.
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Diastereomer Resolution: Validation Check: Because the sample is a mixture, the chromatogram must show two distinct, closely eluting peaks (representing the cis and trans isomers). Both peaks must yield nearly identical mass spectra, confirming they are diastereomers rather than structural impurities.
References
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Rueping, M., & Phapale, V. B. (2012). Effective synthesis of 2,5-disubstituted tetrahydrofurans from glycerol by catalytic alkylation of ketones. Green Chemistry, 14(1), 55-57.[Link]
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Mandai, T., Ueda, M., Kashiwagi, K., Kawada, M., & Tsuji, J. (1993). Synthesis of 6-phenyl-tetrahydropyran-2-yl-methanol and 5-phenyltetrahydrofuran-2-yl-methanol. Tetrahedron Letters, 34(1), 111-114.[Link]
